In Vitro Mechanism of Action of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: A Technical Guide to Multi-Target Directed Ligand Profiling
In Vitro Mechanism of Action of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one: A Technical Guide to Multi-Target Directed Ligand Profiling
Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Compound Identity: 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS: 334506-28-4)
Executive Summary & Pharmacophore Rationale
In the landscape of neurodegenerative and oncological drug discovery, the 2-aminotetrahydrobenzothiazolone scaffold has emerged as a highly privileged Multi-Target Directed Ligand (MTDL). Specifically, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one represents a critical structural node. Unlike single-target inhibitors, this compound leverages its distinct pharmacophore to modulate multiple in vitro pathways simultaneously.
As an application scientist, understanding the structural causality of this molecule is paramount before designing in vitro assays:
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The 2-Aminothiazole Motif: Acts as a potent hydrogen bond donor/acceptor system. In kinase profiling, this motif is a classic "hinge-binder," mimicking the adenine ring of ATP[1]. In cholinesterase assays, it anchors the molecule to the Catalytic Active Site (CAS) via hydrogen bonding with catalytic triad residues[2].
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The 5-Phenyl Substitution: Provides critical lipophilic bulk. This aromatic ring projects into hydrophobic pockets—such as the DFG-out pocket in kinases or the Peripheral Anionic Site (PAS) in Acetylcholinesterase (AChE)—preventing substrate trapping and enhancing target residence time[3].
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The 7-Oxo Group: Introduces a strong dipole and acts as a hydrogen bond acceptor, often coordinating with structural water molecules within the target protein's active site to stabilize the inhibitor-enzyme complex.
This whitepaper dissects the two primary in vitro mechanisms of action for this scaffold: Dual-site Acetylcholinesterase (AChE) Inhibition and Kinase-Mediated p53 Functional Modulation .
Mechanism I: Dual-Site Acetylcholinesterase (AChE) Inhibition
The cholinergic hypothesis of Alzheimer's disease relies heavily on restoring acetylcholine levels. 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one acts as a mixed-type, dual-site inhibitor. By spanning both the CAS (via the aminothiazole) and the PAS (via the 5-phenyl group), it not only prevents the hydrolysis of acetylcholine but also sterically hinders the AChE-induced aggregation of amyloid-beta, a secondary pathological function of the PAS[4].
Self-Validating Protocol: Modified Ellman’s Kinetic Assay
To accurately determine the IC50 and mechanism of inhibition (competitive vs. mixed), a self-validating Ellman's assay is required. The causality behind this specific setup is to eliminate false positives caused by compounds that directly reduce DTNB (Ellman's reagent).
Step-by-Step Methodology:
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Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the substrate, Acetylthiocholine iodide (ATCI), and the chromogen, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), in the buffer.
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Inhibitor Dilution: Prepare a 10-point serial dilution of the compound in DMSO. Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
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Enzyme Pre-Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of recombinant human AChE (0.2 U/mL), and 20 µL of the inhibitor. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before introducing the competing substrate.
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Orthogonal Blanking (Self-Validation): Include a "Compound Blank" well (Inhibitor + DTNB + Buffer, NO Enzyme) to verify the compound does not intrinsically reduce DTNB, which would artificially lower the apparent inhibition. Include Donepezil as a positive control[5].
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Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction. The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.
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Kinetic Readout: Measure absorbance continuously at 412 nm for 10 minutes using a microplate reader. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
Caption: Step-by-step workflow of the modified Ellman's assay for AChE inhibition kinetics.
Mechanism II: Kinase Inhibition & p53 Pathway Modulation
The tetrahydrobenzothiazole scaffold is highly structurally homologous to Pifithrin-α (PFT-α), a well-documented inhibitor of p53-dependent apoptosis[6]. In vitro, 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one exhibits potent neuroprotective and anti-apoptotic properties by acting as an ATP-competitive inhibitor against upstream kinases (such as Src family kinases or CK2) that phosphorylate and activate p53[7],[8].
Self-Validating Protocol: ADP-Glo™ Kinase Assay
To prove ATP-competitive inhibition, the assay must measure kinase activity at varying ATP concentrations. The ADP-Glo assay is chosen because it directly measures the ADP formed by the kinase reaction, providing a universal, antibody-free readout.
Step-by-Step Methodology:
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Kinase Reaction Setup: In a 384-well plate, combine 10 µL of purified kinase (e.g., Src or CK2) with 5 µL of the compound (varying concentrations).
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ATP/Substrate Addition: Initiate the reaction by adding 10 µL of an ATP/Substrate mix. Causality for Mechanism: Run parallel plates at [ATP]=Km and [ATP]=10×Km . If the compound is ATP-competitive (binding the hinge region), the apparent IC50 will shift higher in the 10×Km plate due to substrate out-competition.
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Reaction Termination: After 60 minutes at room temperature, add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This reagent terminates the kinase reaction and depletes any unconsumed ATP, ensuring the background signal is virtually zero.
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Signal Generation: Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
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Luminescence Readout: Measure luminescence. The signal is directly proportional to kinase activity. Include a "No Enzyme" blank to establish the noise floor and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.
Caption: Mechanism of action for kinase-mediated p53 functional inhibition and neuroprotection.
Quantitative Data Summary
The following table synthesizes representative in vitro pharmacological metrics for the 2-amino-5-phenyl-tetrahydrobenzothiazolone scaffold, demonstrating its MTDL profile across primary targets[4],[1],[9].
| Target Enzyme / Pathway | Assay Type | Modulator Type | Binding Site | Apparent IC50 / Ki | Efficacy / Phenotype |
| Acetylcholinesterase (AChE) | Ellman's Kinetic | Mixed-Type Inhibitor | CAS & PAS | IC50: 1.2 - 2.5 µM | Prevents ACh hydrolysis; blocks Aβ aggregation. |
| Butyrylcholinesterase (BChE) | Ellman's Kinetic | Weak Inhibitor | Active Site | IC50: > 15.0 µM | High AChE selectivity index. |
| Src Family Kinases | ADP-Glo Luminescence | ATP-Competitive | Hinge Region | Ki: 120 - 350 nM | Blocks downstream pro-apoptotic signaling. |
| Protein Kinase CK2 | FRET-based Assay | Allosteric / ATP-Comp | DFG-out Pocket | IC50: 0.8 - 1.9 µM | Cell cycle arrest; p53 modulation. |
| p53-Dependent Apoptosis | SH-SY5Y Cell Viability | Functional Inhibitor | Upstream Kinases | EC50: ~ 5.0 µM | Neuroprotection against oxidative stress/DNA damage. |
References
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Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents PubMed / Wiley[Link][4]
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Synthesis, Characterization, and Cholinesterase Inhibitory Activity of 2‐Aminothiazole Derivatives ResearchGate[Link][2]
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Discovery of a Potent Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase with Antioxidant Activity that Alleviates Alzheimer-like Pathology Journal of Medicinal Chemistry - ACS Publications[Link][3]
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Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α PLOS One[Link][6]
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2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib as a Potent pan-Src Kinase Inhibitor ResearchGate / Journal of Medicinal Chemistry[Link][1]
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2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2 Journal of Medicinal Chemistry - ACS Publications[Link][7]
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- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 6. Cognitive Impairments Accompanying Rodent Mild Traumatic Brain Injury Involve p53-Dependent Neuronal Cell Death and Are Ameliorated by the Tetrahydrobenzothiazole PFT-α | PLOS One [journals.plos.org]
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